![molecular formula C10H11Cl3O2S B12615990 (2R)-1,1,1-Trichloro-3-[(R)-4-methylbenzene-1-sulfinyl]propan-2-ol CAS No. 917807-39-7](/img/structure/B12615990.png)
(2R)-1,1,1-Trichloro-3-[(R)-4-methylbenzene-1-sulfinyl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-sulfinyl]propan-2-ol is a chiral organosulfur compound It is characterized by the presence of a trichloromethyl group, a sulfinyl group attached to a methylbenzene ring, and a secondary alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-sulfinyl]propan-2-ol typically involves the following steps:
Formation of the Sulfinyl Group: The sulfinyl group can be introduced by the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Introduction of the Trichloromethyl Group: The trichloromethyl group can be introduced through a chlorination reaction using reagents like trichloromethyl chloroformate.
Formation of the Alcohol Group: The secondary alcohol can be formed by the reduction of a corresponding ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of (2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-sulfinyl]propan-2-ol may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The trichloromethyl group can be reduced to a methyl group using reducing agents such as zinc in acetic acid.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, zinc in acetic acid.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of amine or thiol-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
(2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-sulfinyl]propan-2-ol is used as a building block in organic synthesis
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms involving sulfinyl and trichloromethyl groups. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of molecules with specific biological activities.
Industry
In the industrial sector, (2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-sulfinyl]propan-2-ol can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of (2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-sulfinyl]propan-2-ol involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic residues in enzymes, modulating their activity. The trichloromethyl group can participate in hydrophobic interactions, influencing the binding affinity to receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-sulfonyl]propan-2-ol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-thio]propan-2-ol: Similar structure but with a thioether group instead of a sulfinyl group.
(2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-oxy]propan-2-ol: Similar structure but with an ether group instead of a sulfinyl group.
Uniqueness
The uniqueness of (2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-sulfinyl]propan-2-ol lies in its combination of a trichloromethyl group, a sulfinyl group, and a secondary alcohol
Propriétés
Numéro CAS |
917807-39-7 |
|---|---|
Formule moléculaire |
C10H11Cl3O2S |
Poids moléculaire |
301.6 g/mol |
Nom IUPAC |
(2R)-1,1,1-trichloro-3-[(R)-(4-methylphenyl)sulfinyl]propan-2-ol |
InChI |
InChI=1S/C10H11Cl3O2S/c1-7-2-4-8(5-3-7)16(15)6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3/t9-,16-/m1/s1 |
Clé InChI |
GXOGOXQFUCIALE-JDNHERCYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[S@](=O)C[C@H](C(Cl)(Cl)Cl)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)CC(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


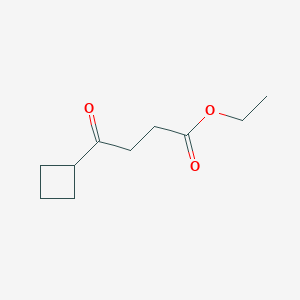
![(2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one](/img/structure/B12615925.png)

![(6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12615937.png)
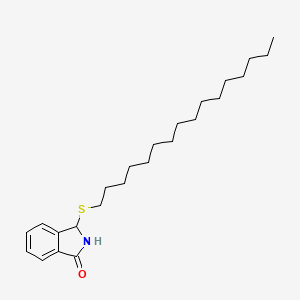
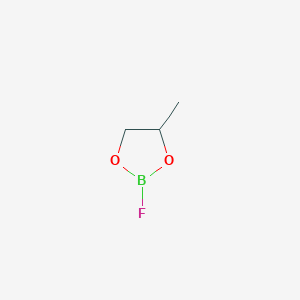
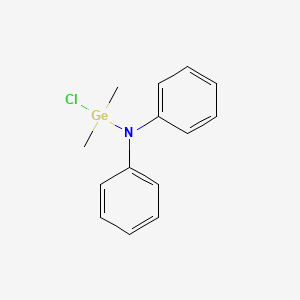
![(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12615969.png)
![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12615974.png)
![2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B12615981.png)

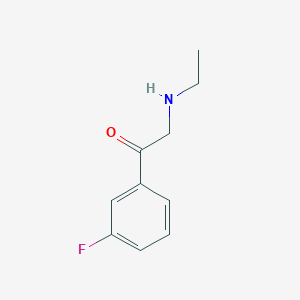

![4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine](/img/structure/B12616009.png)
